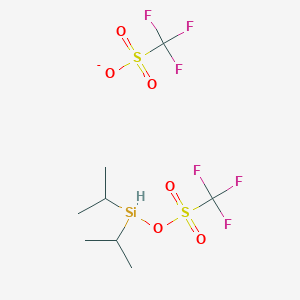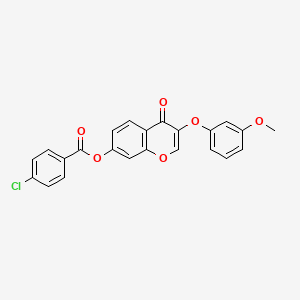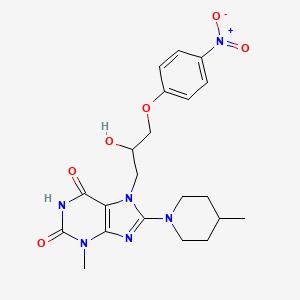
Di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its high reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)silyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of di(propan-2-yl)silyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)silyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used to introduce the TIPS group into organic molecules, replacing a hydrogen atom or another functional group
Protection Reactions: It serves as a protecting group for primary amines and alcohols, preventing them from reacting under certain conditions
Common Reagents and Conditions
Reagents: Common reagents used with di(propan-2-yl)silyl trifluoromethanesulfonate include bases like pyridine, triethylamine, and solvents such as chloroform and ethyl acetate
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis. .
Major Products
The major products formed from reactions involving di(propan-2-yl)silyl trifluoromethanesulfonate include TIPS-protected amines and alcohols, as well as silyloxy acetylenes and benzothiopyran-4-ones .
Scientific Research Applications
Di(propan-2-yl)silyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in the protection of biomolecules, such as amino acids and nucleotides, during chemical synthesis
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry: Di(propan-2-yl)silyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of di(propan-2-yl)silyl trifluoromethanesulfonate involves the formation of a stable silyl ether linkage. The compound reacts with nucleophiles, such as alcohols and amines, to form TIPS-protected derivatives. This protection prevents the nucleophiles from participating in further reactions, allowing for selective transformations in multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethylisopropylsilyl trifluoromethanesulfonate: Similar in structure and reactivity, used for similar protection reactions.
Triisopropylsilyl trifluoromethanesulfonate: Another closely related compound with similar applications in organic synthesis.
Uniqueness
Di(propan-2-yl)silyl trifluoromethanesulfonate is unique due to its high reactivity and efficiency in introducing the TIPS group. Its stability under various reaction conditions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H15F6O6S2Si- |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H15F3O3SSi.CHF3O3S/c1-5(2)15(6(3)4)13-14(11,12)7(8,9)10;2-1(3,4)8(5,6)7/h5-6,15H,1-4H3;(H,5,6,7)/p-1 |
InChI Key |
OWKIOPWNNGRRNX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[SiH](C(C)C)OS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/structure/B14109866.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B14109873.png)

![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14109882.png)
![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14109890.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109897.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109918.png)
![N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109919.png)



![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)
![3-(2-methoxyphenyl)-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109951.png)
